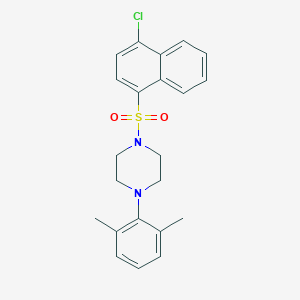
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, commonly known as CNS 5161, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CNS 5161 belongs to the class of sulfonyl piperazines, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
CNS 5161 acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the suppression of excitatory neurotransmission and the reduction of anxiety and epileptic seizures. CNS 5161 also targets specific signaling pathways involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
CNS 5161 has been found to have various biochemical and physiological effects depending on the dosage and duration of treatment. In animal models, CNS 5161 has been shown to increase the levels of GABA in the brain, leading to the reduction of anxiety and epileptic seizures. CNS 5161 has also been found to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and dopamine systems. In cancer cells, CNS 5161 has been shown to inhibit the activity of specific signaling pathways, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNS 5161 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor and specific signaling pathways involved in cancer cell growth. However, CNS 5161 also has limitations, including its low solubility in water and the need for optimization of the synthesis and purification process to obtain high purity and yield.
Direcciones Futuras
There are several future directions for the research on CNS 5161, including the investigation of its potential therapeutic applications in other areas, such as pain management and addiction treatment. Further studies are also needed to optimize the synthesis and purification process of CNS 5161 and to develop more efficient methods for its delivery to the brain and cancer cells. The development of CNS 5161 analogs with improved pharmacokinetic properties and efficacy is also an area of interest for future research.
Métodos De Síntesis
The synthesis of CNS 5161 involves the reaction of 1-chloronaphthalene with piperazine in the presence of potassium carbonate, followed by the reaction of the resulting compound with 2,6-dimethylphenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The purity and yield of CNS 5161 can be improved by modifying the reaction conditions and optimizing the purification process.
Aplicaciones Científicas De Investigación
CNS 5161 has been studied for its potential therapeutic applications in various areas, including neurology, psychiatry, and oncology. In neurology, CNS 5161 has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy. In psychiatry, CNS 5161 has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, CNS 5161 has been investigated for its potential to inhibit the growth of cancer cells by targeting specific signaling pathways.
Propiedades
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-6-5-7-17(2)22(16)24-12-14-25(15-13-24)28(26,27)21-11-10-20(23)18-8-3-4-9-19(18)21/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQOEANUXXEBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

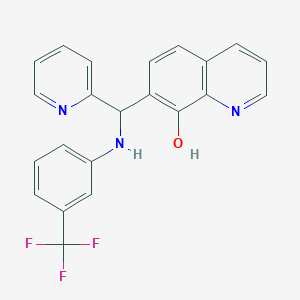
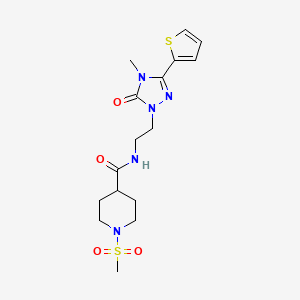
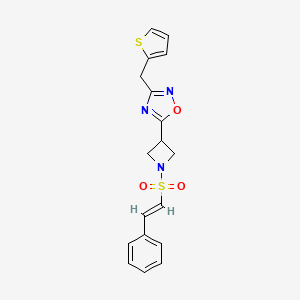
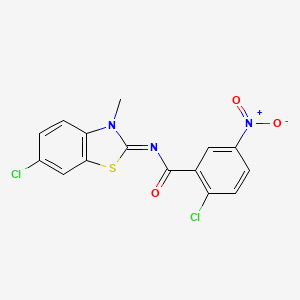
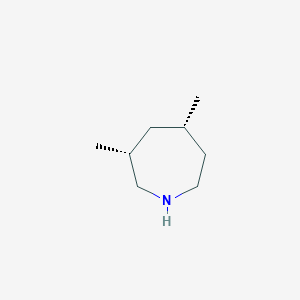
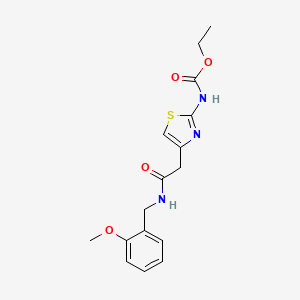
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
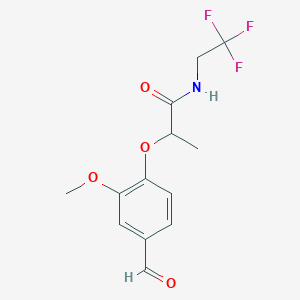
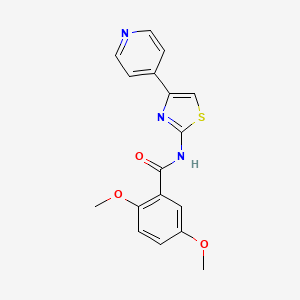
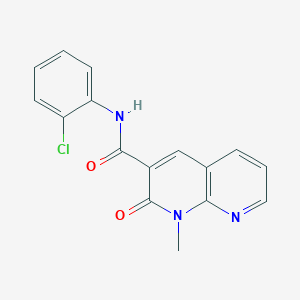
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)